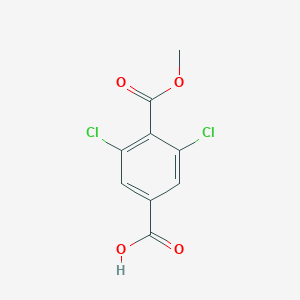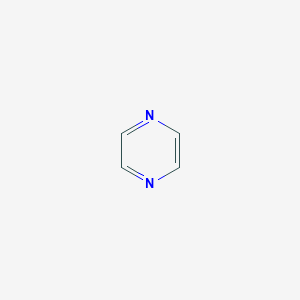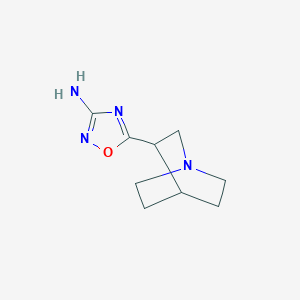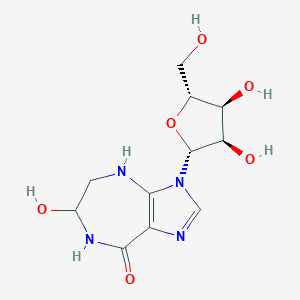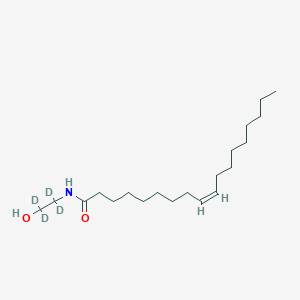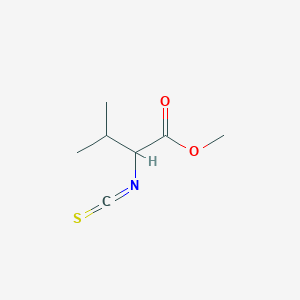
Methyl 2-isothiocyanato-3-methylbutanoate
Descripción general
Descripción
Methyl 2-isothiocyanato-3-methylbutanoate, also known as MITC, is a chemical compound that is widely used in the field of agricultural science. It is a colorless liquid that has a pungent odor and is highly soluble in water. MITC is primarily used as a soil fumigant to control pests and diseases in crops. It is also used in the synthesis of various other chemicals.
Mecanismo De Acción
Methyl 2-isothiocyanato-3-methylbutanoate acts as a potent inhibitor of enzymes that are essential for the survival of pests and diseases. It also disrupts the cell membrane of microorganisms, leading to their death. Methyl 2-isothiocyanato-3-methylbutanoate has been shown to have a broad-spectrum activity against a wide range of pests and diseases.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-isothiocyanato-3-methylbutanoate has been shown to have toxic effects on humans and animals. It can cause skin irritation, respiratory problems, and eye irritation. It is also a potent carcinogen and can cause cancer with prolonged exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-isothiocyanato-3-methylbutanoate is widely used in laboratory experiments due to its effectiveness in controlling pests and diseases. It is also relatively inexpensive and easy to obtain. However, its toxic nature makes it unsuitable for certain types of experiments, and its use requires careful handling and disposal.
Direcciones Futuras
The future of Methyl 2-isothiocyanato-3-methylbutanoate research lies in the development of safer and more effective alternatives to this chemical. Researchers are exploring the use of natural compounds and biological agents for pest and disease control. There is also a need for further research on the long-term effects of Methyl 2-isothiocyanato-3-methylbutanoate exposure on human health and the environment.
In conclusion, Methyl 2-isothiocyanato-3-methylbutanoate is a chemical compound that has a wide range of applications in the field of agricultural science. It is highly effective in controlling pests and diseases, but its toxic nature makes it unsuitable for certain types of experiments. The future of Methyl 2-isothiocyanato-3-methylbutanoate research lies in the development of safer and more effective alternatives to this chemical.
Métodos De Síntesis
Methyl 2-isothiocyanato-3-methylbutanoate is synthesized by the reaction of methyl 3-methylbut-2-en-1-yl carbamate with sulfur dichloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified by distillation.
Aplicaciones Científicas De Investigación
Methyl 2-isothiocyanato-3-methylbutanoate has been extensively studied for its use as a soil fumigant. It is highly effective in controlling soil-borne pests and diseases. It is also used in the synthesis of various other chemicals such as herbicides, insecticides, and fungicides. Methyl 2-isothiocyanato-3-methylbutanoate has shown promising results in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
methyl 2-isothiocyanato-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)6(8-4-11)7(9)10-3/h5-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTMQIVHQZBFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isothiocyanato-3-methylbutanoate | |
CAS RN |
114877-91-7, 21055-41-4 | |
| Record name | Methyl 2-isothiocyanato-3-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114877917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21055-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



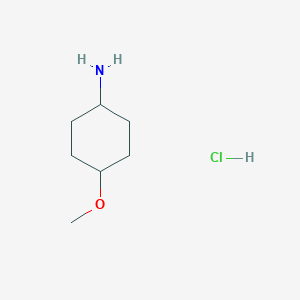


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)

